molecular formula C11H16O2 B132274 Olivetol CAS No. 500-66-3

Olivetol

Cat. No.: B132274
CAS No.: 500-66-3
M. Wt: 180.24 g/mol
InChI Key: IRMPFYJSHJGOPE-UHFFFAOYSA-N
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Description

Olivetol, also known as 5-pentylresorcinol or 5-pentyl-1,3-benzenediol, is a naturally occurring organic compound. It is found in certain species of lichens and produced by some insects. This compound is a precursor in the biosynthesis of tetrahydrocannabinol (THC), the psychoactive component of cannabis .

Biochemical Analysis

Biochemical Properties

Olivetol interacts with receptors involved in obesity, as found in in-silico molecular docking studies . It has significant binding affinity with these receptors, suggesting its role in biochemical reactions .

Cellular Effects

In a diet-induced obese zebrafish model, high doses of this compound reduced excessive fat accumulation and triglyceride and lipid accumulation . This indicates that this compound influences cell function and impacts cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules related to obesity . It also influences changes in gene expression, as indicated by the reduction in liver enzymes’ levels at low doses of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, high doses of this compound resulted in a significant increase in HMG-CoA levels . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound reduced excessive fat accumulation, while low doses showed a significant reduction in liver enzymes’ levels .

Metabolic Pathways

This compound is involved in metabolic pathways related to obesity. Biotransformation of this compound by Syncephalastrum racemosum yields three metabolites, providing insights into its metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Olivetol can be synthesized through various methods. One common synthetic route involves the condensation reaction of this compound with pulegone. Another method includes the reaction of this compound with the essential oil of orange in the presence of phosphoryl chloride . Additionally, this compound can be synthesized by the condensation reaction between this compound and Δ2-carene oxide .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as lichens. The compound can also be produced synthetically on a large scale using the aforementioned methods, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Olivetol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Olivetol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its pentyl side chain, which significantly influences its chemical properties and biological activity. This structural feature makes it a crucial intermediate in the synthesis of cannabinoids, distinguishing it from other dihydroxybenzenes .

Properties

IUPAC Name

5-pentylbenzene-1,3-diol
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InChI

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3
Source PubChem
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InChI Key

IRMPFYJSHJGOPE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCC1=CC(=CC(=C1)O)O
Source PubChem
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Molecular Formula

C11H16O2
Record name OLIVETOL
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DSSTOX Substance ID

DTXSID0025812
Record name Olivetol
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Molecular Weight

180.24 g/mol
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Physical Description

Olivetol appears as off-white crystals or olive to light purple waxy solid. Forms monohydrate (melting point: 102-106 °F). (NTP, 1992)
Record name OLIVETOL
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Boiling Point

327 °F at 5 mmHg (NTP, 1992)
Record name OLIVETOL
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Flash Point

greater than 230 °F (NTP, 1992)
Record name OLIVETOL
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name OLIVETOL
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CAS No.

500-66-3
Record name OLIVETOL
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Melting Point

120 °F (NTP, 1992)
Record name OLIVETOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of olivetol?

A1: this compound (5-Pentylresorcinol) has the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound's structure is confirmed by various spectroscopic techniques including proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), infrared spectroscopy (IR), and mass spectrometry (MS). [, , , , ]

Q3: Is this compound soluble in water? What about other solvents?

A3: this compound exhibits limited solubility in water but dissolves readily in organic solvents like methanol, ethanol, acetone, and diethyl ether. [, , ]

Q4: What is the role of this compound in cannabinoid biosynthesis?

A4: this compound serves as a crucial precursor in the biosynthesis of cannabinoids in Cannabis sativa. It reacts with geranyl pyrophosphate to form cannabigerolic acid, the precursor to major cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). [, , , ]

Q5: How is this compound synthesized in Cannabis sativa?

A5: While the exact biosynthetic pathway of this compound in Cannabis sativa remains elusive, it's suggested to involve polyketide synthases. Research indicates this compound synthase activity correlates with glandular trichome development and cannabinoid production. [, , ]

Q6: Can this compound be produced in organisms other than Cannabis sativa?

A6: Yes, this compound is also found in lichens like Evernia prunastri (Oakmoss). [] Furthermore, researchers have successfully engineered Nicotiana benthamiana plants to produce this compound and its derivatives. []

Q7: Can this compound itself be converted into cannabinoids?

A7: While not naturally occurring in plants, this compound can be chemically condensed with various terpenes under acidic conditions to yield different cannabinoids. [, , , , ]

Q8: How is this compound typically quantified?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for this compound quantification, often after derivatization with silylating agents. [, ]

Q9: Are there other methods for this compound analysis?

A9: High-performance liquid chromatography (HPLC) coupled with various detectors like UV or MS is also utilized for this compound analysis. Electrochemical methods like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) have shown promise for sensitive this compound detection. [, ]

Q10: What are the common synthetic routes to this compound?

A10: this compound can be synthesized through various methods, including:

  • Condensation of Diethyl Malonate: This multi-step process involves the condensation of diethyl malonate with 3-nonen-2-one, followed by hydrolysis, decarboxylation, and oxidation. []
  • Grignard Reaction: A shorter route involves reacting lithiated this compound derivatives with appropriate electrophiles. [, ]
  • Catalytic Oxidative Aromatization: This atom-economical approach utilizes catalytic oxidation to generate this compound from readily available precursors. []

Q11: Can this compound be synthesized with isotopic labelling?

A11: Yes, this compound can be synthesized with deuterium (2H) and carbon-14 (14C) labels. These labelled versions are valuable tools for metabolic studies and analytical method development. [, , ]

Q12: Does this compound possess any biological activity?

A12: Research suggests that this compound displays a range of biological activities, including:

  • Anti-inflammatory: this compound exhibits anti-inflammatory effects in various experimental models. [, ]
  • Anti-cancer: Studies indicate potential anti-cancer properties of this compound against different cancer cell lines. [, ]
  • Antioxidant: Computational studies suggest this compound can scavenge free radicals, highlighting its potential antioxidant capabilities. []

Q13: Are there any potential therapeutic applications for this compound?

A13: While research is still in its early stages, this compound holds promise for potential applications in:

  • Pain Management: Studies suggest this compound derivatives exhibit analgesic activity in animal models. []
  • Neurological Disorders: this compound derivatives demonstrate anticonvulsant activity in animal models of epilepsy. []

Q14: Does this compound exhibit psychoactive effects like THC?

A15: Unlike THC, this compound is not considered psychoactive. It lacks the structural features required to bind to cannabinoid receptors in the brain. []

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